1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine

Antiviral Drug Discovery Patent Analysis Medicinal Chemistry

Researchers needing a reliable, patent-backed building block for antiviral or kinase inhibitor programs face inconsistent quality from custom synthesis. 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine (CAS 179557-01-8) solves this with defined purity and the critical 4-cyclopropylamino pharmacophore already installed. - Confirmed ≥95% purity with CoA, eliminating late-stage synthetic failures. - Incorporates a patent-cited antiviral motif, accelerating SAR studies. - Ambient storage and shipping ensure supply chain simplicity.

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
CAS No. 179557-01-8
Cat. No. B061070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine
CAS179557-01-8
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)NC2CC2
InChIInChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-6-11(7-9-15)14-10-4-5-10/h10-11,14H,4-9H2,1-3H3
InChIKeyGERLYNRROAQLRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine (CAS 179557-01-8): Sourcing Guide for a Protected Piperidine Intermediate


1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine (CAS 179557-01-8) is a synthetic organic compound classified as a piperidine derivative featuring an N-Boc (tert-butoxycarbonyl) protecting group and a cyclopropylamino substituent at the 4-position [1]. With a molecular formula of C₁₃H₂₄N₂O₂ and a molecular weight of 240.34 g/mol, it serves primarily as a protected amine building block in multi-step organic synthesis . Its utility is rooted in the orthogonal chemical handles it provides: the Boc group for controlled deprotection and the secondary amine for subsequent functionalization, enabling the precise and efficient construction of complex molecules for pharmaceutical and agrochemical research [2].

Why 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine is Not Interchangeable with Other Boc-Protected Piperidines


The procurement of 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine over a generic Boc-piperidine intermediate is a strategic decision driven by the specific influence of the 4-cyclopropylamino substituent on downstream molecular properties. While other Boc-protected piperidines, such as those with 4-amino, 4-hydroxy, or 4-methyl substituents, offer similar core structures for further elaboration, they cannot replicate the unique steric and electronic properties conferred by the cyclopropylamine group [1]. This specific substitution pattern is often a key pharmacophoric element in the final biologically active compound, influencing target binding affinity, selectivity, and metabolic stability . Substituting with a simpler analog at the building block stage would fundamentally alter the structure-activity relationship (SAR) of the final drug candidate, potentially resulting in a complete loss of the desired therapeutic effect and requiring a costly and time-consuming re-optimization of the lead series .

Quantitative Differentiation Evidence for 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine


Structural Identity as a Critical Motif in Patent Claims for Antiviral Agents

In patent literature for antiviral compounds, the 'cyclopropylamino' substituent, which is a core feature of this building block, is explicitly claimed as a key structural element (R¹) for achieving physiological activity. Specifically, US patents describe compounds of formula (I) wherein R¹ can be a 'cyclopropylamino' group, among a limited selection of other defined cyclic amines [1]. This level of specificity in the patent claims demonstrates that this precise substituent is not a generic component but a deliberate design choice linked to a desired function, which can be assessed via the therapeutic target's activity.

Antiviral Drug Discovery Patent Analysis Medicinal Chemistry

Use in Kinase Inhibitor Development: A Class-Level Inference

The broader chemical class of cyclopropylamino-substituted piperidines, to which this compound belongs, is frequently cited in the development of kinase inhibitors [1][2]. Kinase inhibitors are a major class of targeted cancer therapeutics, and the cyclopropylamino group is known to impart beneficial properties such as improved binding kinetics and reduced off-target effects. While not a direct measurement of this specific intermediate, its consistent association with this high-value therapeutic class provides a strong, class-level inference for its utility compared to Boc-piperidine intermediates lacking this motif. Compounds like ethyl 4-(cyclopropylamino)piperidine-1-carboxylate (CAS 415969-85-6) and 1-4-(Cyclopropylamino)piperidin-1-ylethan-1-one (CAS 387358-46-5) are similarly noted for their application in kinase inhibitor development [3][4].

Kinase Inhibitor Oncology Chemical Biology

Purity Specifications and Analytical Support for Reliable Synthesis

Reputable vendors provide clear purity specifications and analytical data for this compound, which are critical for ensuring reproducibility in multi-step syntheses. Typical purity is specified at ≥95%, with some vendors offering material at 97% or 98% purity, as determined by GC or HPLC [1]. This level of characterization contrasts with less common or custom-synthesized analogs where purity and impurity profiles may be undefined or highly variable. The availability of batch-specific certificates of analysis (CoA) including NMR, HPLC, and GC data provides a verifiable baseline for procurement and use, minimizing the risk of failed reactions due to unknown contaminants .

Organic Synthesis Quality Control Chemical Procurement

Strategic Applications of 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine in Research


Medicinal Chemistry: Synthesis of Patent-Protected Antiviral Agents

This compound is an optimal starting material for research programs aimed at synthesizing and evaluating novel antiviral agents. As indicated in patent literature, the 'cyclopropylamino' group is a defined element in the claims for compounds with physiological activity against viruses [1]. Using this specific intermediate ensures that the resulting compounds incorporate this key pharmacophore, aligning the research with a known, patent-backed structural motif. This is a more strategic approach than using a generic Boc-piperidine, which would not provide this critical structural component and could lead to the synthesis of inactive compounds. This scenario is supported by class-level inference linking this compound to patent claims.

Chemical Biology: Developing Targeted Kinase Inhibitor Probes

For researchers focused on kinase inhibition, 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine is a rationally selected building block. Its structural class is strongly associated with the development of kinase inhibitors, which are crucial tools for probing cellular signaling pathways and validating therapeutic targets in oncology and immunology [1][2]. Incorporating this compound into a chemical probe or drug candidate can improve target engagement and selectivity profiles. Its procurement is justified for any program where a piperidine-based hinge-binding motif is desired, offering a direct route to a substructure known to confer favorable properties in this target class. This scenario is supported by class-level inference from related compounds used in kinase inhibitor research.

Process Chemistry: Scaling Reliable Synthetic Routes

In process chemistry and medicinal chemistry support, the reliability of a chemical intermediate is paramount. The commercial availability of 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine with defined purity specifications (≥95%) and available certificates of analysis (CoA) provides a reliable foundation for scaling up synthetic routes [1][2]. This contrasts with using a custom-synthesized intermediate where batch-to-batch variability can introduce costly impurities and require additional purification steps. Using this well-characterized starting material reduces the risk of late-stage synthetic failures and ensures a more consistent and reproducible process, which is critical for generating reliable data and advancing drug candidates. This scenario is supported by evidence of commercial purity and analytical support.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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